molecular formula C10H12BrNO2 B2947872 2-Bromo-N-methoxy-N,5-dimethylbenzamide CAS No. 1048108-06-0

2-Bromo-N-methoxy-N,5-dimethylbenzamide

Cat. No.: B2947872
CAS No.: 1048108-06-0
M. Wt: 258.115
InChI Key: XNJDNMPBUUNSHI-UHFFFAOYSA-N
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Description

2-Bromo-N-methoxy-N,5-dimethylbenzamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 2-position, a methoxy group at the N-position, and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methoxy-N,5-dimethylbenzamide typically involves the following steps:

  • Bromination: : The starting material, N-methoxy-N,5-dimethylbenzamide, undergoes bromination using bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring.

  • Methoxylation: : The brominated intermediate is then subjected to methoxylation using methanol (CH3OH) and a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). This step introduces the methoxy group at the N-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-methoxy-N,5-dimethylbenzamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromine atom at the 2-position can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

  • Oxidation Reactions: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

  • Reduction Reactions: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

2-Bromo-N-methoxy-N,5-dimethylbenzamide has several scientific research applications, including:

  • Chemistry: : It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: : The compound can be used in biochemical studies to investigate the effects of bromine and methoxy substitutions on biological activity. It may serve as a probe to study enzyme-substrate interactions and receptor binding.

  • Medicine: : Potential applications in medicinal chemistry include the development of new drugs with improved efficacy and reduced side effects. The compound’s structure can be modified to enhance its pharmacological properties.

  • Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-methoxy-N,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the methoxy group at the N-position.

    N,N-Dimethyl 4-bromo-3-methoxybenzamide: Similar structure but with different substitution pattern on the benzene ring.

    2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Similar structure but with an amine group instead of an amide group.

Uniqueness

2-Bromo-N-methoxy-N,5-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-methoxy-N,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-4-5-9(11)8(6-7)10(13)12(2)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJDNMPBUUNSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step AI (1): To a solution of 2-bromo-5-methylbenzoic acid (1000.0 mg, 4.65 mmol) in DMF (100 mL) were added N,O-dimethylhydroxylamine hydrochloride (454 mg, 4.65 mmol), EDC (891 mg, 4.65 mmol), and HOBT (628 mg, 4.65 mmol). The reaction mixture was stirred at rt for 2.5 days. The reaction mixture was diluted with water and extracted with EtOAc. The combined organic phases were dried over Na2SO4, filtered and concentrated in vacuum. The residue was purified by silica gel chromatography to give 2-bromo-N-methoxy-N,5-dimethylbenzamide (656 mg, 55%) as a colorless oil. LC-MS (M+H)+=258.21.
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